molecular formula C14H17BrO6 B8577931 Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate

Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate

Cat. No. B8577931
M. Wt: 361.18 g/mol
InChI Key: XHOUCPGAWMCBBK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate is a useful research compound. Its molecular formula is C14H17BrO6 and its molecular weight is 361.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)-phenylacetate

Molecular Formula

C14H17BrO6

Molecular Weight

361.18 g/mol

IUPAC Name

methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate

InChI

InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

XHOUCPGAWMCBBK-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5-L round-bottom flask was added methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate (210 g, 769 mmol, prepared in Reference A above), dichloromethane (2 L), and N,N-diisopropylethylamine (161 mL, 119 g, 923 mmol). A solution of 2-methoxyethoxymethyl chloride (MEM chloride, obtained from TCI America; 106 mL; 923 mmol) in dichloromethane (500 mL) was added dropwise via an addition funnel over 2 h. The reaction was allowed to stir at ambient temperature for overnight, after which time HPLC analysis showed that the reaction was complete. The reaction mixture was diluted with 0.5 N aqueous HCl (1 L) and the solution was allowed to stir at ambient temperature for 0.25 h, then the layers were separated. The organic layer was washed with additional 0.5 N aqueous HCl, followed by saturated aqueous sodium chloride (1 L). The organic layer was concentrated under vacuum to give an oil, which later solidified upon standing. The solid could be crystallized from ethyl acetate and hexane to yield methyl [3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]-acetate (237 g) as a colorless solid.
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
161 mL
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Proceeding as in Reference 12, but substituting methyl 3-bromo-5-formyl-4-hydroxyphenylacetate (27.32 g, 0.10 mole) and 2-methoxyethoxymethyl chloride (0.125 mol, 14.3 mL), gave methyl 3-bromo-5-formyl-4(2-methoxyethoxymethoxy)-phenylacetate (31.4 g (87%).
Name
methyl 3-bromo-5-formyl-4-hydroxyphenylacetate
Quantity
27.32 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 5-L round-bottom flask was added methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate (210 g, 769 mmol, prepared in Reference A above), dichloromethane (2 L), and N,N-diisopropylethylamine (161 mL, 119 g, 923 mmol). A solution of 2-methoxyethoxy-methyl chloride (MEM chloride, obtained from TCI America; 106 mL; 923 mmol) in dichloromethane (500 mL) was added dropwise via an addition funnel over 2 h. The reaction was allowed to stir at ambient temperature for overnight, after which time HPLC analysis showed that the reaction was complete. The reaction mixture was diluted with 0.5 N aqueous HCl (1 L) and the solution was allowed to stir at ambient temperature for 0.25 h, then the layers were separated. The organic layer was washed with additional 0.5 N aqueous HCl, followed by saturated aqueous sodium chloride (1 L). The organic layer was concentrated under vacuum to give an oil, which later solidified upon standing. The solid could be crystallized from ethyl acetate and hexane to yield methyl[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]-acetate (237 g) as a colorless solid.
Name
methyl (3-bromo-5-formyl-4-hydroxy-phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
161 mL
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four

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